(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
Overview
Description
(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone is a heterocyclic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol . It is known for its unique structure, which includes both a phenyl and a pyrazolyl group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves the reaction of chromone-3-carboxaldehyde with phenylhydrazine . The reaction typically occurs in the presence of potassium hydroxide in ethanol, followed by heating for about 0.5 hours . Another method involves refluxing this compound with hydrochloric hydroxylamine in ethanol in the presence of pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Diacetoxy iodobenzene (DIB) is commonly used as an oxidizing agent.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DIB leads to the formation of 3-(1-phenyl-1h-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide .
Scientific Research Applications
(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone exerts its effects involves interactions with molecular targets and pathways. For instance, it can form hydrogen bonds with amino acid residues in proteins, influencing their function . The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
- (5-Chloro-2-hydroxyphenyl)(1h-pyrazol-4-yl)methanone
- (2-Hydroxy-5-methylphenyl)(1h-pyrazol-4-yl)methanone
Uniqueness
What sets (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity . This makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-5-4-8-14(15)16(20)12-10-17-18(11-12)13-6-2-1-3-7-13/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJNEICFURGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350957 | |
Record name | (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-44-2 | |
Record name | (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyphenyl 1-phenyl-1H-pyrazol-4-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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